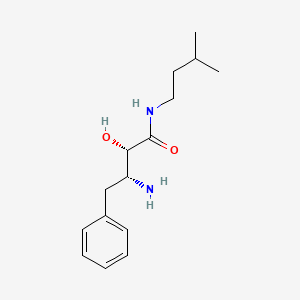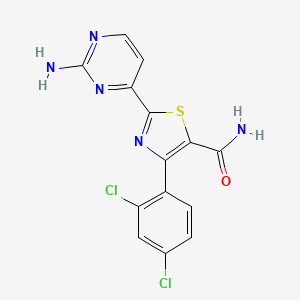
3-Amino-2-hydroxy-N-(3-methyl-butyl)-4-phenyl-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID1738140C9” is known for its selective inhibition of cytosolic aspartyl aminopeptidase (DNPEP), distinguishing it from argininyl aminopeptidase (aminopeptidase B, RNPEP) and microsomal aminopeptidase N (ANPEP) . This specificity makes it a valuable tool in biochemical research, particularly in studies involving aminopeptidase enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “PMID1738140C9” involves a series of organic reactions designed to achieve high selectivity and yield. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including protection and deprotection steps, selective functional group transformations, and purification techniques such as chromatography.
Industrial Production Methods: Industrial production of “PMID1738140C9” would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This process would include optimizing reaction conditions for higher efficiency, implementing continuous flow chemistry techniques, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: “PMID1738140C9” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it to reduced forms, altering its activity and properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
“PMID1738140C9” has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving aminopeptidase enzymes, helping to elucidate enzyme mechanisms and functions.
Biology: The compound aids in understanding the role of aminopeptidases in cellular processes and disease states.
Medicine: Research into its potential therapeutic applications includes investigating its effects on diseases where aminopeptidase activity is implicated.
Industry: It may be used in the development of enzyme inhibitors for various industrial applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of “PMID1738140C9” involves its selective inhibition of cytosolic aspartyl aminopeptidase (DNPEP). By binding to the active site of DNPEP, the compound prevents the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts the normal function of DNPEP, leading to downstream effects on cellular processes that depend on aminopeptidase activity .
Similar Compounds:
- Argininyl aminopeptidase (aminopeptidase B, RNPEP) inhibitors
- Microsomal aminopeptidase N (ANPEP) inhibitors
Comparison: “PMID1738140C9” is unique in its high selectivity for cytosolic aspartyl aminopeptidase (DNPEP) compared to other aminopeptidase inhibitors. This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects. Similar compounds may inhibit multiple aminopeptidases, leading to broader but less specific effects.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
(2S,3R)-3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)8-9-17-15(19)14(18)13(16)10-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10,16H2,1-2H3,(H,17,19)/t13-,14+/m1/s1 |
InChI-Schlüssel |
WABAJXKDQWZIOJ-KGLIPLIRSA-N |
Isomerische SMILES |
CC(C)CCNC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |
Kanonische SMILES |
CC(C)CCNC(=O)C(C(CC1=CC=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10770286.png)
![[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10770300.png)
![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)
![[125I]-I-Bop](/img/structure/B10770330.png)
![3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10770332.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)
![[3H]Diprenorphine](/img/structure/B10770348.png)
![Tert-butyl 5-[2-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethylcarbamoyl]thiophene-2-carboxylate](/img/structure/B10770357.png)
![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![Sodium; 7-[3-(4-fluoro-phenyl)-5-isopropyl-2-phenyl-3H-imidazol-4-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10770371.png)
![3,4-Dimethoxy-N-[6-(4-Methoxyphenoxy)-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl]benzenesulfonamide](/img/structure/B10770372.png)
![Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-](/img/structure/B10770377.png)
